Flu-DNB - 1160555-05-4

Flu-DNB

Catalog Number: EVT-255267
CAS Number: 1160555-05-4
Molecular Formula: C37H28N2O9
Molecular Weight: 644.62622
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flu-DNB is a 2,6-dimethylnitrobenzene-based compound . It is a photocontrollable nitric oxide (NO)-releasing compound, also known as a caged NO . It has been demonstrated to generate NO via a two-photon excitation (TPE) process .


Chemical Reactions Analysis

Flu-DNB releases NO upon irradiation with UVA-visible light, as well as upon femtosecond-pulse laser irradiation in the near-infrared range . After pulse laser irradiation to a solution of Flu-DNB, oxidation products of NO were observed .

2,6-dimethylnitrobenzene

  • Relevance: 2,6-dimethylnitrobenzene serves as the core structure for Flu-DNB. Flu-DNB is based on the 2,6-dimethylnitrobenzene structure. [, ] This structural similarity suggests that Flu-DNB likely inherits its ability to release nitric oxide (NO) upon photoactivation from the 2,6-dimethylnitrobenzene moiety. [, ]

Nitrosyl-chelated Metal Ion Compounds

  • Relevance: While not structurally similar to Flu-DNB, nitrosyl-chelated metal ion compounds are relevant because Flu-DNB represents the first reported example of a non-nitrosyl-chelated metal ion containing NO donor controllable by two-photon excitation (TPE). [, ] This distinction highlights the novelty of Flu-DNB as a photolabile NO donor with potential applications in biological research and beyond.
Overview

Flu-DNB, or 1-fluoro-2,4-dinitrobenzene, is a chemical compound recognized for its significant role in scientific research, particularly in the fields of chemistry and biology. It is classified as a reagent and is primarily utilized for the identification and analysis of amino acids in polypeptides, as well as for studying nitric oxide release and its physiological effects. The compound is also relevant in industrial applications, where it serves as a reagent in various chemical processes.

Source and Classification

Flu-DNB is sourced from synthetic routes involving the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This synthesis method was first documented by Gottlieb in 1936. The compound falls under the category of dinitrobenzene derivatives, which are known for their diverse applications in analytical chemistry and biological studies.

Synthesis Analysis

Methods

The synthesis of Flu-DNB typically involves the following steps:

  1. Reagents: The primary reagents used are 1-chloro-2,4-dinitrobenzene and potassium fluoride.
  2. Reaction Medium: Nitrobenzene serves as the solvent for this reaction.
  3. Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield and purity.

Technical Details

The reaction mechanism involves nucleophilic substitution where potassium fluoride acts as a nucleophile, displacing the chlorine atom on the dinitrobenzene ring. This substitution leads to the formation of Flu-DNB, which can be purified through recrystallization techniques to achieve high purity levels suitable for research applications.

Molecular Structure Analysis

Flu-DNB possesses a molecular formula of C6_6H3_3ClN2_2O4_4 and a molecular weight of approximately 208.55 g/mol. The structure features:

  • A fluorine atom attached to the benzene ring.
  • Two nitro groups (-NO2_2) positioned at the 2 and 4 positions relative to the fluorine substituent.
Chemical Reactions Analysis

Flu-DNB undergoes several notable chemical reactions:

Types of Reactions

  1. Substitution Reactions: Flu-DNB reacts with amine groups in amino acids to form dinitrophenyl-amino acids. This reaction is essential for protein sequencing and analysis.
  2. Photochemical Reactions: Upon irradiation with ultraviolet-visible light or femtosecond-pulse laser irradiation, Flu-DNB releases nitric oxide. This photochemical property distinguishes it from other similar compounds.

Technical Details

In substitution reactions, mild temperatures and neutral pH conditions are typically maintained to facilitate stable product formation. Photochemical reactions require specific wavelengths of light to effectively induce nitric oxide release from Flu-DNB.

Mechanism of Action

The mechanism by which Flu-DNB releases nitric oxide involves two-photon excitation when exposed to near-infrared laser pulses. This process generates reactive oxygen species that lead to localized biological responses such as vasodilation and microglial process chemoattraction in living tissues.

Data

Experimental observations confirm that the released nitric oxide plays a critical role as a signaling molecule within biological systems, influencing various physiological processes.

Physical and Chemical Properties Analysis

Flu-DNB exhibits several important physical and chemical properties:

  • Physical State: It is typically encountered as a crystalline solid.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and chloroform but has limited solubility in water.
  • Stability: Flu-DNB is stable under standard laboratory conditions but should be protected from moisture and light to prevent degradation.

Relevant Data or Analyses

The melting point of Flu-DNB is reported to be around 70–72 °C, which indicates its solid-state at room temperature.

Applications

Flu-DNB has a wide range of applications across various scientific disciplines:

  • Chemistry: It serves as a reagent for amino acid identification in polypeptides.
  • Biology: The compound is employed in studies related to nitric oxide's physiological roles, including its effects on vascular systems.
  • Medicine: Research involving Flu-DNB contributes to understanding nitric oxide's potential therapeutic applications.
  • Industry: It is utilized in producing various chemical products and as an analytical reagent within industrial settings.
Introduction to Influenza Dynamics and Early Detection

Epidemiological Significance of Seasonal Influenza Outbreaks

Seasonal influenza remains a formidable global health challenge, with the 2024-2025 season classified as high severity across all age groups—the first such designation since 2017-2018. According to CDC surveillance data, this season caused an estimated 47 million illnesses, 610,000 hospitalizations, and 26,000 deaths in the United States alone, with pediatric deaths reaching a record high of 216 [6]. The cumulative hospitalization rate was the highest observed since the 2010-2011 season, underscoring influenza's persistent epidemic potential. These outbreaks impose massive socioeconomic burdens through healthcare utilization, workforce absenteeism, and premature mortality. Critically, influenza viruses exhibit continuous antigenic evolution—recent NIH research reveals they dynamically adapt their physical structure (switching between spherical and filamentous forms) to evade immune responses and enhance environmental persistence [10]. This morphological plasticity complicates long-term immunity and necessitates annual vaccine reformulation.

Table 1: 2024-2025 U.S. Influenza Burden (CDC Data)

Epidemiological MetricEstimated CasesSignificance
Total Illnesses47 million15% clinical positivity rate
Hospitalizations610,000Highest rate since 2010-2011
Pediatric Deaths216Record for non-pandemic season
Dominant SubtypesA(H1N1)pdm09 (53%), H3N2 (46.9%)Co-circulation complicates vaccine matching

Challenges in Real-Time Influenza Prediction: Biological and Social Complexity

Accurate influenza forecasting faces multidimensional hurdles:

  • Viral Heterogeneity: Simultaneous circulation of influenza A subtypes (H1N1, H3N2) and B lineages (Victoria) with distinct mutation rates enables frequent antigenic drift. Genomic surveillance during 2024-2025 revealed H3N2 strains predominantly belonged to subclade J.2 (90.6%), while H1N1 split between clades 5a.2a (40.3%) and 5a.2a.1 (59.7%) [6]. This diversity creates "matched/mismatched" vaccine seasons with variable effectiveness (historically 14-63%) [9].
  • Data Latency: Traditional surveillance relies on symptom-driven healthcare visits, missing asymptomatic transmissions that account for ~30% of infections yet still contribute to viral spread [1] [9].
  • Behavioral Variability: Vaccine coverage plateaus near 50% in the U.S. due to access barriers and misconceptions about efficacy [5]. This suboptimal uptake enables sustained community transmission even in well-vaccinated populations.

Role of Dynamic Network Biomarkers (DNB/DNM) in Critical Transition Detection

Conventional biomarkers focus on static molecular differences between healthy and disease states—an approach often ineffective for detecting pre-disease transitions where physiological changes remain subtle. Dynamic Network Biomarkers (DNBs) overcome this by capturing system-level fluctuations preceding catastrophic shifts. As a complex system nears a tipping point (e.g., influenza outbreak onset), DNBs exhibit three hallmark signatures [1] [7]:

  • Surge in intra-group correlations: Molecules within the DNB module develop abnormally high coordination.
  • Collapse of inter-group correlations: Connectivity between the DNB module and other networks weakens.
  • Increased variance: Expression levels of DNB components show amplified oscillations.

Mathematically, DNBs leverage bifurcation theory and critical slowdown phenomena—where a system's recovery rate from perturbations diminishes near transition points. For influenza, DNB algorithms applied to transcriptomic data from nasopharyngeal swabs can identify the pre-outbreak critical state 2-3 weeks before clinical case surges, enabling proactive interventions [1] [3]. Recent advances like single-sample DNB (SSN) methods now allow early-warning signal detection using limited clinical specimens, overcoming a major barrier to real-world deployment [1].

Table 2: DNB Signatures During Influenza Critical Transitions

ParameterNormal StatePre-Outbreak Critical StateDisease State
Intra-module correlationLowSharp increase (≥2 SD)High but stable
Inter-module correlationStableSharp decrease (≤0.5 SD)Low and stable
Molecular varianceBaselinePeak fluctuationElevated plateau
System resilienceHigh recoveryCritical slowdownLow recovery

Properties

CAS Number

1160555-05-4

Product Name

Flu-DNB

IUPAC Name

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate

Molecular Formula

C37H28N2O9

Molecular Weight

644.62622

InChI

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+;

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O

Synonyms

5-{4-[2-(3,5-Dimethyl-4-nitro-phenyl)-vinyl]-benzoylamino}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-benzoic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.